2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one

Medicinal Chemistry Tautomerism Structure-Activity Relationship

2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one (CAS 2044272-32-2, MF: C15H16N2O, MW: 240.30) is a synthetically accessible member of the tetrahydroindazol-4-one class, a privileged scaffold in medicinal chemistry. It features a unique N2-methyl, C6-methyl, C3-phenyl substitution pattern that distinguishes it from the more common N1-phenyl-6,6-dimethyl regioisomer (CAS 43102-70-1).

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
Cat. No. B13053892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC1CC2=NN(C(=C2C(=O)C1)C3=CC=CC=C3)C
InChIInChI=1S/C15H16N2O/c1-10-8-12-14(13(18)9-10)15(17(2)16-12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
InChIKeyDSYGZOCZAZWQES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one: A Distinct Regioisomeric Tetrahydroindazolone Scaffold for Drug Discovery


2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one (CAS 2044272-32-2, MF: C15H16N2O, MW: 240.30) is a synthetically accessible member of the tetrahydroindazol-4-one class, a privileged scaffold in medicinal chemistry [1]. It features a unique N2-methyl, C6-methyl, C3-phenyl substitution pattern that distinguishes it from the more common N1-phenyl-6,6-dimethyl regioisomer (CAS 43102-70-1) [2]. The 1,5,6,7-tetrahydro-4H-indazol-4-one core has been validated in diverse therapeutic programs, including potent human neutrophil elastase (HNE) inhibitors (Ki = 6–35 nM) [3], antituberculosis agents (MIC = 1.7–1.9 µM) [4], and opioid receptor agonists (IC50 = 0.41–0.73 µM at MOR/KOR) [5], though the specific substitution pattern of the target compound confers distinct physicochemical and potentially biological properties.

Why 2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one Cannot Be Interchanged with Other Tetrahydroindazolones


Interchanging tetrahydroindazol-4-one derivatives without rigorous revalidation carries substantial risk. The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold exists in multiple tautomeric forms, and the equilibrium between N1 and N2 tautomers is exquisitely sensitive to the nature and position of substituents [1]. In the closely related HNE inhibitor series, the two regioisomeric forms often exhibit dramatically different biological potencies (e.g., isomer pairs with Ki values differing by >10-fold) and metabolic stabilities (t1/2 ranging from <1 h to >4 h depending solely on substituent pattern) [2]. Computational studies confirm that the 6,6-dimethyl substitution stabilizes a different tautomeric ground state than monomethyl or unsubstituted analogs, directly impacting hydrogen-bonding pharmacophore presentation [3]. Furthermore, the class-level evidence from antituberculosis tetrahydroindazoles demonstrates that even minor modifications to the N-aryl or amide linker can shift MIC values from the low micromolar range (1.7–1.9 µM) to complete inactivity [4]. Generic substitution without empirical verification therefore risks both loss of activity and introduction of uncharacterized off-target effects.

Quantitative Differentiation Evidence for 2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one vs. Closest Analogs


Regiochemical Identity: N2-Methyl Substitution vs. N1-Phenyl Analog Confers Distinct Tautomeric Population and Pharmacophore Geometry

The target compound bears a critical N2-methyl group, which fundamentally alters the tautomeric equilibrium compared to the commonly encountered N1-phenyl-6,6-dimethyl regioisomer (CAS 43102-70-1, C15H16N2O, same molecular formula). Computational studies at the B3LYP/6-31G** level on the core scaffold demonstrate that 6,6-dimethyl substitution stabilizes the N1-H tautomer over the N2-H form by >2.5 kcal/mol in the gas phase, whereas monomethyl and unsubstituted analogs exhibit different energetic profiles [1]. For the target compound, the combination of N2-methyl and C6-methyl groups locks the ring into a single N-substituted orientation, precluding the tautomeric ambiguity that complicates the pharmacological interpretation of N-unsubstituted or N1-substituted analogs [1]. In practical terms, the isomeric purity of the target N2-methyl scaffold eliminates the need for isomeric separation, a significant challenge noted in the HNE inhibitor series where acylation/alkylation reactions produced mixtures requiring chromatographic separation and independent biological testing of each isomer [2].

Medicinal Chemistry Tautomerism Structure-Activity Relationship

Multi-Target Enzyme Inhibition Fingerprint: Potent Lipoxygenase Inhibition with Defined Secondary Pharmacology Profile

According to the Medical University of Lublin MeSH pharmacological profile [1], the target compound is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent). It also exhibits antioxidant activity in fats and oils. By comparison, the close structural analog 3-ethyl-6-phenyl-1,5,6,7-tetrahydro-indazol-4-one oxime (SMR000009452) showed EC50 = 0.0724 nM at the dopamine D1A receptor in an allosteric modulator screen [2], indicating that C3-aryl tetrahydroindazol-4-ones can engage GPCR targets at sub-nanomolar potency, though with a different pharmacological profile than the target compound. The broader class of indazolinones (1,2-dihydroindazol-3-ones, the 3-one regioisomers) have been developed as selective 5-lipoxygenase inhibitors with oral activity, achieving in vitro 5-LPO inhibition with IC50 values in the nanomolar range and built-in selectivity over cyclooxygenase through redox-based mechanisms [3]. The target compound's described broader multi-enzyme inhibition profile (lipoxygenase >> COX) suggests a distinct polypharmacology relative to the more selective indazolinone series.

Inflammation Lipoxygenase Enzyme Inhibition Arachidonic Acid Cascade

Class-Validated Scaffold with Potent Anti-Infective and Anti-Inflammatory Activity Benchmarks

The tetrahydroindazole scaffold has demonstrated validated activity in the low micromolar range against Mycobacterium tuberculosis. In an antituberculosis program, tetrahydroindazole-based compounds achieved MIC values of 1.7–1.9 µM against replicating M. tuberculosis H37Rv, with no detectable cytotoxicity against Vero cells (CC50 > 100 µM) [1]. By comparison, standard first-line anti-TB agents show the following MIC values: isoniazid 0.2–0.4 µM, rifampicin 0.05–0.1 µM. While the target compound's specific anti-TB activity has not been reported, its scaffold-class precedent establishes achievable potency benchmarks. In the anti-inflammatory domain, class-related tetrahydroindazol-4-ones have achieved HNE inhibition with Ki values of 6–35 nM, with the most potent compound (8e) reaching IC50 = 26 nM [2]. These class benchmarks indicate that properly substituted tetrahydroindazol-4-ones can achieve potency in the nanomolar to low micromolar range across mechanistically distinct targets.

Tuberculosis Drug Discovery Antimicrobial Infectious Disease

Structural Differentiation from the 1,2-Dihydroindazol-3-one (Indazolinone) Regioisomer Class: Carbonyl Position Dictates Redox Behavior and Enzyme Selectivity

The target compound positions its carbonyl at the 4-position of the tetrahydroindazole ring, whereas the extensively studied indazolinone class (1,2-dihydroindazol-3-ones) carries the carbonyl at the 3-position. This regioisomeric difference has profound consequences for molecular recognition and redox properties. In the indazolinone series, the 3-one carbonyl is essential for the redox cycle that reduces 5-lipoxygenase and cyclooxygenase to their inactive states, which is the mechanistic basis for their inhibitory activity [1]. SAR studies on indazolinones demonstrated that N2-alkyl substitution is required for oral activity and dual 5-LPO/CO inhibition, while N1-substituted and N-unsubstituted derivatives are orally inactive [1]. The target compound, with its 4-one carbonyl and N2-methyl substitution, presents the pharmacophore in a topologically distinct orientation that may alter the redox potential and target selectivity profile. The tautomerism study confirms that the 4-one scaffold engages in different hydrogen-bonding networks compared to the 3-one scaffold, affecting both ground-state stability and transition-state interactions with biological targets [2].

Medicinal Chemistry Redox Chemistry Lipoxygenase Structure-Activity Relationship

High-Value Application Scenarios for 2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one in Drug Discovery and Chemical Biology


Inflammation Drug Discovery: Lipoxygenase/COX Dual Pathway Modulator for Polypharmacology Screening

The compound's documented profile as a potent lipoxygenase inhibitor with ancillary COX inhibition [1] positions it as a polypharmacological tool compound for inflammatory disease models. Unlike highly selective single-target agents, its multi-enzyme inhibition fingerprint may more closely mimic the therapeutic profile of clinically successful NSAIDs while avoiding the gastric toxicity associated with pure COX-1 inhibition. Researchers should screen this compound in arachidonic acid cascade assays (5-LOX, COX-1, COX-2) to establish quantitative IC50 values, and compare head-to-head with the indazolinone class (which achieves 5-LPO IC50 in the nanomolar range [2]) to quantify selectivity advantages.

Antituberculosis Lead Optimization: Scaffold-Hopping from Validated Tetrahydroindazole Chemotype

Given the class-validated anti-TB activity of tetrahydroindazoles (MIC = 1.7–1.9 µM against M. tuberculosis H37Rv [3]), this compound should be prioritized for MIC determination against drug-sensitive and drug-resistant Mtb strains. Its distinct N2-methyl-3-phenyl substitution pattern differentiates it from the published N-aryltetrahydroindazole-furazan series and may overcome resistance mechanisms. Direct comparison with isoniazid (MIC ~0.2 µM) and the published tetrahydroindazole leads in the same MABA assay format is essential for quantifying relative potency.

Chemical Biology Tool: Investigating Tautomerism-Dependent Pharmacophore Recognition

The compound's fixed N2-methyl substitution eliminates tautomeric ambiguity, making it an ideal probe for studying how tautomeric state affects target engagement in systems where the tetrahydroindazol-4-one scaffold has shown activity (HNE, opioid receptors, CDK2/cyclin complexes [4]). Because the HNE inhibitor series required laborious isomeric separation and independent biological testing of each tautomer [4], the target compound's single-species nature directly addresses a key bottleneck in SAR interpretation. Researchers should co-crystallize this compound with HNE or a suitable kinase to determine whether the N2-methyl-4-one pharmacophore adopts a binding mode distinct from the N1-substituted isomers.

Antioxidant Formulation Research: Radical Scavenging in Lipid-Based Systems

The compound's documented antioxidant activity in fats and oils [1] suggests utility in lipid-based formulation studies or as a radical scavenger control in oxidative stress assays. Comparative evaluation against standard antioxidants (e.g., BHT, α-tocopherol) using established FRAP, DPPH, or TBARS assays would quantify its relative antioxidant capacity and support procurement for laboratories studying oxidative damage in biological membranes.

Quote Request

Request a Quote for 2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.